4-perfluoroethoxyphenol chemical structure and molecular weight
4-perfluoroethoxyphenol chemical structure and molecular weight
Chemical Structure, Synthesis, and Applications in Drug Discovery & Material Science
Executive Summary
4-(Pentafluoroethoxy)phenol (CAS: 658-46-8) is a specialized organofluorine intermediate critical to the development of high-performance liquid crystals and lipophilic pharmaceutical candidates. Characterized by the presence of a perfluoroethoxy (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 4-(1,1,2,2,2-Pentafluoroethoxy)phenol |
| Common Synonyms | 4-Perfluoroethoxyphenol; p-(Pentafluoroethoxy)phenol |
| CAS Registry Number | 658-46-8 |
| Molecular Formula | |
| Molecular Weight | 228.12 g/mol |
| SMILES | Oc1ccc(OC(F)(F)C(F)(F)F)cc1 |
| InChI Key | PXJLGVIUMCBMHL-UHFFFAOYSA-N |
Physical Properties
The introduction of the pentafluoroethoxy group significantly alters the electronic and physical landscape of the phenol core compared to its non-fluorinated analogs.
| Property | Value / Description |
| Appearance | Colorless to light yellow liquid or low-melting solid |
| Boiling Point | 194.7°C (at 760 mmHg) |
| Density | ~1.46 g/cm³ (Predicted) |
| Acidity (pKa) | ~9.5 (Phenolic OH slightly acidified by electron-withdrawing |
| Lipophilicity (LogP) | ~3.2 (Estimated); significantly higher than 4-ethoxyphenol (LogP ~1.[1]8) |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water |
Synthesis & Manufacturing Methodologies
The synthesis of 4-(pentafluoroethoxy)phenol is non-trivial due to the low nucleophilicity of the fluoride source required to build the
Route A: Direct Perfluoroalkylation of Hydroquinone (Radical/Base Mediated)
This method utilizes radical perfluoroalkylation techniques, often employing pentafluoroethyl iodide (
-
Reagents: Hydroquinone, Pentafluoroethyl iodide (
), Base ( or ), Solvent (DMF or DMSO). -
Mechanism: The reaction proceeds via the formation of a phenoxide anion, which then attacks the electrophilic perfluoroalkyl source, or via a Single Electron Transfer (SET) mechanism involving a halogen-bonded complex.
-
Protocol:
-
Deprotonation: Hydroquinone (1.0 eq) is dissolved in dry DMF under
. Sodium hydride (1.1 eq) is added at 0°C to generate the mono-phenoxide. -
Alkylation:
(1.2 eq) is introduced. The reaction may require UV irradiation or a radical initiator (e.g., ) to facilitate the coupling if SET is the dominant pathway. -
Workup: The mixture is quenched with dilute HCl, extracted with ethyl acetate, and purified via vacuum distillation.
-
Route B: Copper-Mediated Cross-Coupling
A more controlled approach involves the cross-coupling of 4-iodophenol (often protected) with a pentafluoroethyl-copper intermediate.
-
Reagents: 4-Iodophenol (or 4-benzyloxyiodobenzene),
(generated in situ from and Cu powder), Polar Aprotic Solvent (DMSO/DMAc). -
Protocol:
-
Catalyst Formation: Copper powder is activated and reacted with
to form the organocopper species. -
Coupling: 4-Iodophenol is added to the mixture at elevated temperatures (100-120°C).
-
Purification: The copper salts are filtered, and the product is isolated via column chromatography.
-
Synthesis Workflow Diagram
Figure 1: Synthetic pathways for 4-(pentafluoroethoxy)phenol via Hydroquinone alkylation (top) and Copper-mediated coupling (bottom).
Reactivity & Functionalization[6][7][8]
The chemical behavior of 4-(pentafluoroethoxy)phenol is dominated by the dual nature of the electron-rich phenolic ring and the strongly electron-withdrawing perfluoroethoxy substituent.
Phenolic OH Reactivity
The phenolic hydroxyl group remains the primary handle for derivatization.
-
Etherification: Reacts with alkyl halides (R-X) to form 1-alkoxy-4-(pentafluoroethoxy)benzenes.
-
Esterification: Reacts with acid chlorides or anhydrides to form esters, useful for prodrug synthesis.
-
Acidity: The
group lowers the pKa of the phenol relative to 4-ethoxyphenol, making the phenoxide easier to generate but slightly less nucleophilic.
Stability of the Perfluoroethoxy Group
Unlike standard alkyl ethers, the
-
Acid/Base Stability: Resistant to hydrolysis under standard acidic or basic conditions.
-
Metabolic Stability: The C-F bonds prevent oxidative dealkylation (a common metabolic clearance route for standard ethers), extending the half-life of drug candidates containing this moiety.
Functionalization Logic Diagram
Figure 2: Primary functionalization pathways for the phenolic core.
Applications in Research & Industry
Drug Discovery: Bioisosterism
In medicinal chemistry, the pentafluoroethoxy group serves as a superior bioisostere for methoxy (
-
Lipophilicity Modulation: The
group increases lipophilicity ( vs ), improving blood-brain barrier (BBB) penetration. -
Conformational Locking: The "fluorine effect" can induce specific conformational preferences in the ether linkage, potentially improving binding affinity to target proteins.
Material Science: Liquid Crystals
Fluorinated phenols are ubiquitous in the synthesis of nematic liquid crystals.
-
Dielectric Anisotropy: The high electronegativity of the fluorine atoms contributes to a strong dipole moment, essential for the switching speed of LC displays.
-
Viscosity: The perfluoroalkyl chain helps maintain low viscosity while ensuring phase stability over a wide temperature range.
Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations involving heating or dust generation must be performed in a certified chemical fume hood.
-
Storage: Store in a cool, dry place under inert gas (
or Ar) to prevent oxidation or moisture absorption.
References
-
ChemicalBook. (2025). 4-(1,1,2,2,2-Pentafluoroethoxy)phenol Properties and Suppliers. Retrieved from
-
Sladojevich, F., et al. (2015). Condensed-Phase, Halogen-Bonded CF3I and C2F5I Adducts for Perfluoroalkylation Reactions.[2] Angewandte Chemie International Edition.[2][3] Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Trifluoromethoxy)phenol (Analog Proxy). Retrieved from
-
PubChem. (2025). Compound Summary: 4-(Pentafluoroethoxy)phenol.[4] Retrieved from
-
Gassman, P. G., & O'Reilly, N. J. (1987). Perfluoroalkylation of Phenols.[2][3][5] Journal of Organic Chemistry.[6][7] (Contextual citation for synthetic method).
Sources
- 1. 4-(Pentafluorosulfanyl)phenol | 774-94-7 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. aceschem.com [aceschem.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 7. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
